ROS1 Kinase Inhibition: C-4 Substitution Confers Superior Enzymatic Potency
In a direct head-to-head enzymatic assay, the C-4 substituted compound (14c) exhibited a lower IC50 value (370 nM) compared to its C-3 substituted analog (13d, 440 nM) against ROS1 kinase, representing a 1.2-fold improvement in potency [1].
| Evidence Dimension | ROS1 kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 370 nM |
| Comparator Or Baseline | 3-(1-phenylethoxy)pyridin-2-amine (C-3 substituted analog, compound 13d): 440 nM |
| Quantified Difference | 70 nM lower IC50 (1.2-fold improvement) |
| Conditions | Enzymatic assay against ROS1 kinase |
Why This Matters
This quantifies the advantage of the C-4 substitution geometry for ROS1 target engagement, justifying its selection over the C-3 isomer in primary biochemical screens.
- [1] Tian, Y., et al. (2018). Design, synthesis, biological evaluation and molecular modeling of novel 2-amino-4-(1-phenylethoxy) pyridine derivatives as potential ROS1 inhibitors. European Journal of Medicinal Chemistry, 143, 170-184. doi:10.1016/j.ejmech.2017.11.002. View Source
